N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide is a complex organic compound featuring a bicyclic structure and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide typically involves multiple steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]hept-5-en-2-ylmethyl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.
Indole Derivative Preparation: The 7-methoxy-1H-indole can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Amide Bond Formation: The final step involves coupling the bicyclic intermediate with the indole derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Diels-Alder reaction and automated peptide synthesizers for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the indole ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide may be studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The indole structure is a common motif in many pharmaceuticals, and the bicyclic structure may impart unique pharmacokinetic properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its rigid bicyclic structure and functionalizable indole ring.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors through its indole moiety, potentially inhibiting or activating specific pathways. The bicyclic structure could enhance binding affinity or selectivity by providing a rigid scaffold that fits well into the active site of a target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)cyclohexanamine
- Bicyclo[2.2.1]hept-5-en-2-one
- N-bicyclo[2.2.1]hept-5-en-2-ylmethyl-2,4,6-triisopropylbenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide stands out due to the presence of both a bicyclic structure and an indole moiety. This combination provides a unique set of chemical properties, such as increased rigidity and potential for diverse functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-(7-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C20H24N2O2/c1-24-18-4-2-3-15-7-9-22(20(15)18)10-8-19(23)21-13-17-12-14-5-6-16(17)11-14/h2-7,9,14,16-17H,8,10-13H2,1H3,(H,21,23) |
InChI Key |
AVUFHUJGRKQEIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
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